molecular formula C11H11Cl2N B12313804 (4-Chloronaphthalen-1-yl)methanamine hydrochloride

(4-Chloronaphthalen-1-yl)methanamine hydrochloride

Cat. No.: B12313804
M. Wt: 228.11 g/mol
InChI Key: OYNHLOPNZUSOIM-UHFFFAOYSA-N
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Description

(4-Chloronaphthalen-1-yl)methanamine hydrochloride is a naphthalene-derived primary amine characterized by a chlorine substituent at the 4-position of the naphthalene ring and a methanamine group (-CH2NH2) at the 1-position, with the amine functionality protonated as a hydrochloride salt. Naphthalene-based methanamines are often utilized as intermediates in pharmaceutical synthesis, leveraging their aromatic systems for enhanced lipophilicity and binding interactions .

Properties

Molecular Formula

C11H11Cl2N

Molecular Weight

228.11 g/mol

IUPAC Name

(4-chloronaphthalen-1-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H10ClN.ClH/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11;/h1-6H,7,13H2;1H

InChI Key

OYNHLOPNZUSOIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)CN.Cl

Origin of Product

United States

Preparation Methods

Direct Electrophilic Substitution

The introduction of the methanamine group at the 1-position of 4-chloronaphthalene is achieved through two primary strategies: nucleophilic substitution and transition metal-catalyzed coupling .

Nucleophilic Substitution

Traditional amination involves reacting 4-chloronaphthalene with methylamine ($$CH3NH2$$) under strongly basic conditions. This method, however, suffers from low reactivity due to the poor leaving-group ability of chloride on aromatic systems.

Reaction Conditions:

  • Base: Sodium hydride ($$NaH$$) or potassium tert-butoxide ($$t-BuOK$$)
  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Temperature: 80–100°C
  • Yield: 40–55%

Palladium-Catalyzed Coupling

A more efficient approach utilizes palladium catalysts to facilitate cross-coupling between 4-chloronaphthalene and methanamine derivatives. This method, adapted from protocols for analogous bromonaphthalene systems, employs a Buchwald-Hartwig amination strategy.

Reaction Conditions:

  • Catalyst: Palladium acetate ($$Pd(OAc)_2$$, 2–5 mol%)
  • Ligand: Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene, 4–10 mol%)
  • Base: Potassium carbonate ($$K2CO3$$)
  • Solvent: THF or toluene
  • Temperature: 100–110°C (reflux)
  • Yield: 65–80%

Mechanistic Insights:
The palladium catalyst oxidatively adds to the C–Cl bond, forming a Pd(II) intermediate. Transmetalation with the amine followed by reductive elimination yields the desired (4-chloronaphthalen-1-yl)methanamine.

Hydrochloride Salt Formation

The final step involves protonation of the free amine with hydrochloric acid ($$HCl$$) to improve stability and solubility.

Procedure:

  • The amine is dissolved in anhydrous diethyl ether or ethanol.
  • Gaseous $$HCl$$ is bubbled through the solution until precipitation is complete.
  • The product is filtered, washed with cold ether, and dried under vacuum.

Optimization Parameters:

  • Acid Concentration: 2–4 M $$HCl$$
  • Temperature: 0–5°C (to prevent decomposition)
  • Purity: >95% (by HPLC)

Comparative Analysis of Synthesis Routes

Parameter Nucleophilic Substitution Palladium-Catalyzed Coupling
Yield 40–55% 65–80%
Reaction Time 24–48 hours 12–16 hours
Catalyst Cost Low High
Byproducts Isomeric impurities Minimal
Scalability Limited Industrial feasible

The palladium-catalyzed method offers superior yields and scalability, making it the preferred route for large-scale production despite higher catalyst costs.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and throughput. Continuous flow reactors are employed for chlorination and amination steps, enabling precise control over reaction parameters and reduced waste.

Key Innovations:

  • Catalyst Recycling: Palladium recovery systems minimize costs.
  • In-Line Purification: Chromatography-free crystallization techniques enhance purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chloronaphthalen-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of naphthylmethanamine.

    Substitution: Formation of various substituted n

Biological Activity

(4-Chloronaphthalen-1-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and potential applications, supported by relevant data and case studies.

PropertyValue
CAS No. 1955540-50-7
Molecular Formula C11H11Cl2N
Molecular Weight 228.1 g/mol
Purity 95%

Synthesis

The synthesis of this compound typically involves the following steps:

  • Chlorination of Naphthalene : Naphthalene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 4-chloronaphthalene.
  • Amination : The 4-chloronaphthalene is reacted with formaldehyde and ammonia in a Mannich reaction to introduce the methanamine group.
  • Hydrochloride Formation : The addition of hydrochloric acid to the (4-chloronaphthalen-1-yl)methanamine forms the hydrochloride salt.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, acting as a ligand that can bind to receptors or enzymes. This interaction can modulate their activity, leading to diverse biological effects depending on the specific target involved.

Target Interactions

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptor Binding : It can act on neurotransmitter receptors, potentially affecting neurological functions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines, including colon cancer cells, suggesting its potential as a therapeutic agent .
  • Neuroprotective Effects : Preliminary studies indicate that it may have neuroprotective properties by modulating neurotransmitter systems, which could be beneficial in neurodegenerative diseases .

Case Studies

  • Colon Cancer Cell Lines : A study evaluated the compound's effect on DLD-1 and HT29 colon cancer cell lines, demonstrating significant inhibition of cell proliferation and tumor growth in xenograft models .
  • Neurodegenerative Disease Models : In experimental models of neurodegeneration, treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive function metrics .

Applications in Research

The compound is utilized in various fields:

  • Medicinal Chemistry : As a precursor for drug development targeting specific diseases.
  • Biological Research : To study molecular interactions and pathways due to its structural similarity to other biologically active compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • IUPAC Name : (4-Chloronaphthalen-1-yl)methanamine hydrochloride
  • Molecular Formula : C11H10ClN·HCl
  • Molecular Weight : 227.17 g/mol
  • CAS Number : 578029-09-1

The presence of both a chlorinated naphthalene structure and an amine group allows for diverse chemical reactivity, making it a valuable intermediate in organic synthesis.

Organic Synthesis

This compound serves as a building block in the synthesis of various organic compounds. Its chlorinated naphthalene moiety can participate in nucleophilic substitution reactions, enabling the formation of more complex structures. This property is particularly useful in the development of pharmaceuticals and agrochemicals.

Biological Studies

Research has indicated that this compound may interact with biological macromolecules, influencing various biochemical pathways. The amine group can form hydrogen bonds with enzymes or receptors, potentially altering their activity.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntidepressantModulates serotonin and norepinephrine levels
AnticancerInhibits proliferation in cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal cells

Pharmacological Research

The compound is being explored for its pharmacological properties :

  • Antidepressant Activity : Similar compounds have shown potential in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, indicating potential efficacy against various cancer types.
  • Neuroprotective Effects : Emerging evidence supports its role in protecting neurons from oxidative stress, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study 1: Antidepressant Efficacy

A study evaluated the antidepressant effects of this compound in animal models. Results indicated significant improvements in depressive-like behaviors following administration, suggesting its potential as an antidepressant agent.

Case Study 2: Cancer Cell Proliferation

In vitro assays demonstrated that this compound effectively reduced the viability of several cancer cell lines. The findings support further investigation into its mechanism as a chemotherapeutic agent.

Case Study 3: Neuroprotection

Research involving neurotoxic models indicated that this compound could mitigate neuronal damage through antioxidant mechanisms. This suggests its potential development for treating neurodegenerative disorders.

Comparison with Similar Compounds

1-(8-Bromonaphthalen-1-yl)methanamine Hydrochloride

  • Structure : Bromine at the 8-position of naphthalene.
  • Molecular Formula : C11H11BrClN.
  • Molecular Weight : 280.57 g/mol.
  • Bromine’s larger atomic radius may influence steric effects in synthetic pathways .

(1-Methyl-1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine Hydrochloride

  • Structure : Partially saturated naphthalene ring with a methyl group.
  • Molecular Formula : C12H18ClN.
  • Molecular Weight : 211.73 g/mol.
  • Comparison : Saturation of the naphthalene ring reduces aromaticity, likely decreasing lipophilicity and altering solubility. The methyl group introduces steric hindrance, which may affect its utility in stereoselective syntheses .

Phenyl-Based Methanamines with Heterocyclic Moieties

[3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]methanamine Hydrochloride

  • Structure : Oxadiazole ring linked to a 4-chlorophenyl group.
  • Molecular Formula : C9H8Cl2N3O.
  • Molecular Weight : 262.10 g/mol.
  • This structural feature is common in bioactive molecules targeting enzymes or receptors .

[2-(4-Chlorophenyl)-1,3-Thiazol-4-yl]methanamine Hydrochloride

  • Structure : Thiazole ring with a 4-chlorophenyl substituent.
  • Molecular Formula : C10H9Cl2N2S.
  • Molecular Weight : 261.17 g/mol.
  • Melting Point : 268°C.
  • Comparison : The thiazole moiety contributes to thermal stability (high melting point) and electronic delocalization, which may enhance binding to biological targets such as kinases or ion channels .

Substituted Phenyl Methanamine Derivatives

(R)-1-(4-Chlorophenyl)-N-Methylethanamine Hydrochloride

  • Structure : Ethylamine backbone with a 4-chlorophenyl and methyl group.
  • Molecular Formula : C9H13Cl2N.
  • Molecular Weight : 206.11 g/mol.
  • The stereochemistry (R-configuration) is critical for pharmacological activity, as seen in chiral antidepressants like sertraline .

(4-Methoxyphenyl)(phenyl)methanamine Hydrochloride

  • Structure : Diphenylmethane with a methoxy group.
  • Molecular Formula: C14H15NO·HCl.
  • Molecular Weight : 249.74 g/mol.
  • This compound’s solubility in chloroform and methanol suggests utility in organic synthesis .

Pharmacological Relevance

  • Naphthalene-based methanamines are explored as intermediates in antidepressants (e.g., sertraline) due to their aromatic rigidity and ability to cross the blood-brain barrier .
  • Thiazole and oxadiazole derivatives show promise in antimicrobial and anticancer research, attributed to their heterocyclic pharmacophores .

Q & A

Q. What are the recommended methods for synthesizing (4-Chloronaphthalen-1-yl)methanamine hydrochloride, and how can reaction conditions be optimized?

A common approach involves reductive amination of 4-chloro-1-naphthaldehyde using ammonia or a primary amine source, followed by hydrochlorination. For example, modified Nencki methods (glacial acetic acid with ZnCl₂ catalysis) are effective for chlorinated naphthalene derivatives . Optimization includes:

  • Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution.
  • Temperature control : Maintain reflux conditions (~110–120°C) to ensure complete reaction.
  • Purification : Recrystallization from ethanol/water mixtures improves purity.
Method Yield Key Conditions Reference
Reductive amination65–75%NaBH₄, MeOH, RT
Friedel-Crafts alkylation50–60%AlCl₃, DCM, 0°C to RT

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis. Desiccants (silica gel) are critical to avoid moisture-induced degradation .
  • Safety : Use PPE (gloves, goggles) and work in a fume hood. The compound may cause skin/eye irritation (GHS Hazard Code H315/H319) .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., chlorine at C4 of naphthalene).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% recommended for biological assays) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 238.05 Da) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives of this compound?

Contradictions often arise from assay variability or structural isomerism. Strategies include:

  • Comparative assays : Test derivatives under standardized conditions (e.g., LOXL2 inhibition assays at fixed IC₅₀ protocols) .
  • Structural elucidation : X-ray crystallography or DFT calculations to confirm regioisomerism (e.g., 4-Cl vs. 6-Cl substitution) .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Step-wise monitoring : Use TLC or in-situ IR to track intermediates.
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) enhance reductive steps .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
Step Yield Optimization Reference
ChlorinationUse SOCl₂ instead of PCl₅
Amine protectionBoc-anhydride for stability

Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?

  • DFT calculations : Predict electrophilic aromatic substitution sites (C4 vs. C1 reactivity) .
  • MD simulations : Model solubility in aqueous buffers for biological assays .

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